molecular formula C16H11ClFNO4S B13352907 2-(4-(2-Chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride CAS No. 31368-29-3

2-(4-(2-Chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride

Cat. No.: B13352907
CAS No.: 31368-29-3
M. Wt: 367.8 g/mol
InChI Key: KVKMBMQTXVLYMD-IJIVKGSJSA-N
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Description

2-(4-(2-Chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride is a complex organic compound characterized by the presence of a chlorinated nitrophenyl group, a butadiene moiety, and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-chloro-4-nitrobenzene with butadiene under specific conditions to form the butadiene derivative. This intermediate is then reacted with benzene-1-sulfonyl fluoride in the presence of a suitable catalyst to yield the final product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl fluoride group, leading to the formation of sulfonamides or other substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines or thiols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amino derivatives. Substitution reactions can result in a variety of sulfonamide compounds.

Scientific Research Applications

2-(4-(2-Chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-(2-Chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The compound’s sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its potential use as an enzyme inhibitor in biological research.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitrophenol: Shares the chlorinated nitrophenyl group but lacks the butadiene and sulfonyl fluoride moieties.

    4-Chloro-2-nitrophenol: Similar structure but with different positioning of the chlorine and nitro groups.

    2,6-Dichloro-4-nitrophenol: Contains additional chlorine atoms, leading to different chemical properties.

Uniqueness

2-(4-(2-Chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the butadiene moiety and the sulfonyl fluoride group distinguishes it from other chlorinated nitrophenol derivatives, making it a valuable compound for research and industrial applications.

Properties

CAS No.

31368-29-3

Molecular Formula

C16H11ClFNO4S

Molecular Weight

367.8 g/mol

IUPAC Name

2-[(1E,3E)-4-(2-chloro-4-nitrophenyl)buta-1,3-dienyl]benzenesulfonyl fluoride

InChI

InChI=1S/C16H11ClFNO4S/c17-15-11-14(19(20)21)10-9-12(15)5-1-2-6-13-7-3-4-8-16(13)24(18,22)23/h1-11H/b5-1+,6-2+

InChI Key

KVKMBMQTXVLYMD-IJIVKGSJSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F

Canonical SMILES

C1=CC=C(C(=C1)C=CC=CC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F

Origin of Product

United States

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